tert-Butyl ((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl)methyl)carbamate
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Overview
Description
tert-Butyl ((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl)methyl)carbamate is a chemical compound with the molecular formula C17H28BN2O4. It is a boronic ester derivative, which is often used in organic synthesis and medicinal chemistry due to its unique reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl)methyl)carbamate typically involves multiple steps. One common method starts with the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a base such as potassium carbonate. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and at a controlled temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The process involves the use of large reactors, precise temperature control, and continuous monitoring of reaction conditions. The final product is purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions, where the boronic ester group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl ((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl)methyl)carbamate is used as a building block in the synthesis of more complex molecules. It is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds .
Biology and Medicine
In biology and medicine, this compound is used in the development of pharmaceuticals. Its boronic ester group can interact with biological molecules, making it useful in the design of enzyme inhibitors and other bioactive compounds .
Industry
In the industrial sector, it is used in the production of advanced materials and as a reagent in various chemical processes. Its stability and reactivity make it suitable for large-scale applications .
Mechanism of Action
The mechanism by which tert-Butyl ((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl)methyl)carbamate exerts its effects involves the interaction of its boronic ester group with other molecules. This interaction can lead to the formation of covalent bonds, which can inhibit enzyme activity or alter the function of biological molecules. The specific molecular targets and pathways depend on the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- tert-Butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)carbamate
- tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]tetrahydro-1(2H)-pyridine-1-carboxylate
Uniqueness
What sets tert-Butyl ((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl)methyl)carbamate apart from similar compounds is its specific structure, which combines a boronic ester group with a pyridine ring. This unique combination enhances its reactivity and stability, making it particularly useful in various chemical and biological applications .
Properties
Molecular Formula |
C17H27BN2O4 |
---|---|
Molecular Weight |
334.2 g/mol |
IUPAC Name |
tert-butyl N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]methyl]carbamate |
InChI |
InChI=1S/C17H27BN2O4/c1-15(2,3)22-14(21)20-10-12-8-9-19-11-13(12)18-23-16(4,5)17(6,7)24-18/h8-9,11H,10H2,1-7H3,(H,20,21) |
InChI Key |
CPTMDRYULFLMNX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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